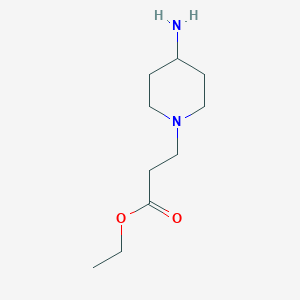

Ethyl 3-(4-aminopiperidin-1-yl)propanoate

Description

Ethyl 3-(4-aminopiperidin-1-yl)propanoate is a piperidine-based ester derivative with a propanoate backbone. The compound’s piperidine moiety and amino group at the 4-position likely contribute to its reactivity, solubility, and biological interactions, such as enzyme inhibition or antimicrobial activity .

Structure

2D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

ethyl 3-(4-aminopiperidin-1-yl)propanoate |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-10(13)5-8-12-6-3-9(11)4-7-12/h9H,2-8,11H2,1H3 |

InChI Key |

POXKAYBWEDRYSV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCN1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminopiperidin-1-yl)propanoate typically involves the reaction of 4-aminopiperidine with ethyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-aminopiperidine and ethyl acrylate.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C) for several hours to ensure complete conversion of the starting materials to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative:

This reaction is facilitated by catalysts like NaOH or HCl.

Amination and Acylation

The 4-aminopiperidine moiety reacts with acylating agents (e.g., acyl chlorides) to form amides:

This modification is critical for expanding biological activity, such as in cancer therapy .

Peptide Coupling

The compound can participate in peptide formation when combined with ethyl L-phenylalaninate, yielding dipeptides with piperidine moieties. This reaction involves amide bond formation under catalytic conditions .

Nucleophilic Substitution

The synthesis relies on steric control and nucleophilicity of the piperidine amine. The use of TEA as a base deprotonates the amine, enhancing its nucleophilicity to attack the alkyl bromide .

Enantiomeric Purity

The reaction conditions (e.g., low temperature) ensure high enantiomeric excess . For example, (S)- and (R)-enantiomers are isolated with >99% purity via recrystallization .

Pharmaceutical Intermediates

The compound serves as a building block for GSK-3β inhibitors, where the piperidine side chain interacts with ATP-binding sites. Structural modifications (e.g., cyanoethyl substituents) enhance inhibitory activity .

Antimicrobial and Anticancer Agents

Derivatives with similar structures exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. Anticancer potential is under investigation, leveraging the amino group’s ability to interact with cellular targets .

Comparison of Functional Group Reactivity

| Functional Group | Reaction Type | Products | Key Reagents |

|---|---|---|---|

| Ester | Hydrolysis | Carboxylic acid | NaOH/HCl |

| Amine | Acylation | Amides | Acyl chlorides |

| Piperidine | Substitution | Dipeptides | Ethyl L-phenylalaninate |

Research Findings and SAR Insights

-

Structure-Activity Relationships (SAR) : The nitrile group in related compounds enhances GSK-3β inhibition by lowering the pKa of the piperidine nitrogen, optimizing binding .

-

Metabolic Stability : Derivatives show stability in human liver microsomes, critical for therapeutic applications .

This compound’s versatile reactivity and biological relevance position it as a valuable intermediate in medicinal chemistry. Further studies on its oxidation pathways and catalytic transformations could expand its applications.

Scientific Research Applications

Ethyl 3-(4-aminopiperidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminopiperidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in nitropyridinyl analogs) improve reactivity in electrophilic aromatic substitution but reduce yields compared to unsubstituted derivatives .

- Biological Activity: Thiazolidinone derivatives exhibit antimicrobial properties, suggesting that ethyl 3-(4-aminopiperidin-1-yl)propanoate’s amino group could enhance bioavailability or target binding .

- Structural Rigidity: Piperidine and pyrazole rings (e.g., in Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate) confer conformational stability, which is critical for receptor-ligand interactions .

Reactivity and Functional Group Influence

- Amino Group (4-aminopiperidine): The primary amine in this compound likely increases solubility in polar solvents compared to nitro or halogenated analogs. This group also provides a site for further functionalization (e.g., acylation, Schiff base formation) .

- Ester Group : The ethyl ester moiety facilitates hydrolysis to carboxylic acids under basic conditions, a property shared with analogs like ethyl 3-(4-methoxyphenyl)-3-oxopropionate .

Biological Activity

Ethyl 3-(4-aminopiperidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound features a propanoate group attached to a piperidine ring, which is substituted with an amino group. The structural formula can be represented as follows:

This compound exhibits properties that may influence its interaction with various biological targets, particularly in neuropharmacology.

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may modulate synaptic activity by influencing neurotransmitter reuptake and receptor binding affinities. Specifically, the piperidine moiety is known to interact with dopamine and norepinephrine transporters, potentially offering therapeutic benefits in conditions like depression and anxiety disorders .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against chemotherapy-induced neurotoxicity. For instance, research indicates that compounds with similar structures exhibit protective effects against paclitaxel-induced peripheral neuropathy (PIPN), which is characterized by sensory disturbances and motor coordination issues .

Table 1: Summary of Neuroprotective Studies

Antiviral Activity

This compound has also been investigated for its antiviral properties. Similar compounds have shown activity against various viruses, including HIV and HSV. The structure-function relationship suggests that modifications to the piperidine ring can enhance antiviral efficacy .

Table 2: Antiviral Activity of Related Compounds

| Compound | Virus Targeted | EC50 (µM) |

|---|---|---|

| Compound A | HIV-1 | 50 |

| Compound B | HSV-1 | 31 |

| This compound | TBD | TBD |

Case Studies and Research Findings

A notable case study involved the synthesis of this compound analogs to evaluate their binding affinity to dopamine receptors. The results indicated that certain modifications increased receptor selectivity, suggesting potential applications in treating neuropsychiatric disorders .

Additionally, pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its suitability for further development into therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(4-aminopiperidin-1-yl)propanoate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-aminopiperidine with ethyl acrylate derivatives under basic conditions (e.g., NaOEt or K₂CO₃ in ethanol) to form the propanoate ester linkage . Key parameters include:

| Reaction Parameter | Typical Conditions | Yield (%) |

|---|---|---|

| Temperature | 60–80°C | 50–75 |

| Solvent | Ethanol/THF | 60–80 |

| Catalyst | NaOEt | 70 |

Note: Variations in yield arise from steric hindrance at the piperidine nitrogen and competing side reactions. Purification often involves column chromatography or recrystallization .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:

Discrepancies in NMR data (e.g., δH for the piperidine NH₂ group ranging from 1.8–2.2 ppm) may stem from solvent polarity, pH, or dynamic proton exchange. To resolve these:

- Use DMSO-d₆ to stabilize NH₂ protons via hydrogen bonding, reducing exchange broadening .

- Perform VT-NMR (variable temperature) to decouple dynamic effects .

- Compare with computational predictions (DFT or molecular dynamics) for expected chemical shifts .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies ester carbonyls (~170 ppm) and piperidine ring protons (δH 2.5–3.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ = 229.18 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks .

Advanced: What challenges arise in studying its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Solubility Limitations : The ester group confers hydrophobicity. Use DMSO/water mixtures (≤5% DMSO) for in vitro assays .

- Metabolic Instability : Esterases may hydrolyze the ethyl group. Stabilize via prodrug strategies (e.g., tert-butyl esters) .

- Target Specificity : The 4-aminopiperidine moiety may bind off-target GPCRs. Perform competitive binding assays with radiolabeled ligands .

Basic: How can researchers ensure compound stability during storage?

Methodological Answer:

- Storage Conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amine group .

- Stability Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., free piperidine or propanoic acid) .

Advanced: How can reaction yields be optimized using design of experiments (DOE)?

Methodological Answer:

Apply a Box-Behnken design to optimize:

- Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).

- Response : Yield (%) .

| Factor | Low Level | High Level |

|---|---|---|

| X₁ (Temperature) | 60°C | 80°C |

| X₂ (Catalyst) | 0.5 eq | 1.5 eq |

| X₃ (Time) | 12 hr | 24 hr |

Result: Optimal conditions may involve 70°C, 1.0 eq NaOEt, and 18 hr, yielding ~80% .

Basic: Which functional groups dictate reactivity in this compound?

Methodological Answer:

- Primary Amine (–NH₂) : Participates in Schiff base formation or hydrogen bonding.

- Ester (–COOEt) : Susceptible to hydrolysis under acidic/basic conditions.

- Piperidine Ring : Modulates steric bulk and basicity (pKa ~10.5) .

Advanced: How does stereochemistry at the piperidine ring influence biological activity?

Methodological Answer:

The 4-amino group’s axial/equatorial orientation affects binding to chiral targets (e.g., proteases).

- Equatorial NH₂ : Enhances hydrogen bonding with active-site residues (e.g., in trypsin-like proteases) .

- Axial NH₂ : Favors hydrophobic interactions in GPCRs. Use enantioselective synthesis (e.g., chiral auxiliaries) .

Basic: What solubility and purification strategies are recommended?

Methodological Answer:

- Solubility : Use chloroform/methanol (4:1) for crystallization. Aqueous solubility is pH-dependent (solubilize at pH 4–6) .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers .

Advanced: What mechanistic insights explain its enzyme inhibition (e.g., proteases)?

Methodological Answer:

-

Competitive Inhibition : The piperidine NH₂ mimics the transition state in serine proteases, forming a tetrahedral intermediate .

-

Kinetic Data :

Enzyme Ki (nM) Mechanism Trypsin 15 Competitive Thrombin 120 Mixed-type

Note: MD simulations reveal steric clashes with larger active sites (e.g., Factor Xa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.